Cas no 15912-69-3 (6-fluoro-4-methyl-2(1H)-Quinolinone)

6-Fluoro-4-methyl-2(1H)-quinolinone is a fluorinated quinolinone derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a fluorine substituent at the 6-position and a methyl group at the 4-position, which may enhance its biological activity and metabolic stability. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of antimicrobial, anticancer, or CNS-targeting agents. The presence of the quinolinone core offers opportunities for further functionalization, making it a versatile building block in medicinal chemistry. Its purity and well-defined structure ensure reproducibility in research applications.
6-fluoro-4-methyl-2(1H)-Quinolinone structure
15912-69-3 structure
Product name:6-fluoro-4-methyl-2(1H)-Quinolinone
CAS No:15912-69-3
MF:C10H8NOF
Molecular Weight:177.17502
MDL:MFCD08142308
CID:1107002
PubChem ID:6324704

6-fluoro-4-methyl-2(1H)-Quinolinone 化学的及び物理的性質

名前と識別子

    • 6-fluoro-4-methyl-2(1H)-Quinolinone
    • 6-fluoro-4-methyl-1H-quinolin-2-one
    • MFCD08142308
    • LS-07905
    • SCHEMBL11468572
    • AKOS006281916
    • 6-fluoro-4-methylquinolin-2(1H)-one
    • 6-fluoro-4-methyl-2-quinolinol
    • 6-FLUORO-4-METHYLQUINOLIN-2-OL
    • 15912-69-3
    • STK665184
    • YQUNFZJSJNYUCM-UHFFFAOYSA-N
    • AKOS003392621
    • CS-0314251
    • DTXSID00422521
    • ZB0545
    • AE-842/30100004
    • 6-fluoro-4-methyl-1,2-dihydroquinolin-2-one
    • ALBB-024320
    • AB55923
    • 2(1H)-quinolinone, 6-fluoro-4-methyl-
    • MDL: MFCD08142308
    • インチ: InChI=1S/C10H8FNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13)
    • InChIKey: YQUNFZJSJNYUCM-UHFFFAOYSA-N
    • SMILES: CC1=CC(=O)NC2=C1C=C(C=C2)F

計算された属性

  • 精确分子量: 177.058992041g/mol
  • 同位素质量: 177.058992041g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 262
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 29.1Ų

6-fluoro-4-methyl-2(1H)-Quinolinone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB414708-5 g
6-Fluoro-4-methylquinolin-2(1H)-one
15912-69-3
5g
€907.00 2023-04-24
Chemenu
CM239603-5g
6-Fluoro-4-methylquinolin-2(1H)-one
15912-69-3 97%
5g
$711 2021-08-04
Alichem
A189007903-5g
6-Fluoro-4-methylquinolin-2(1H)-one
15912-69-3 97%
5g
$1,136.32 2022-04-02
Alichem
A189007903-25g
6-Fluoro-4-methylquinolin-2(1H)-one
15912-69-3 97%
25g
$2,706.80 2022-04-02
abcr
AB414708-500mg
6-Fluoro-4-methylquinolin-2(1H)-one; .
15912-69-3
500mg
€269.00 2025-02-13
abcr
AB414708-1g
6-Fluoro-4-methylquinolin-2(1H)-one; .
15912-69-3
1g
€317.00 2025-02-13
Ambeed
A800739-1g
6-Fluoro-4-methylquinolin-2(1H)-one
15912-69-3 97%
1g
$267.0 2024-04-23
A2B Chem LLC
AF14042-1g
6-Fluoro-4-methylquinolin-2(1h)-one
15912-69-3 >95%
1g
$509.00 2024-04-20
abcr
AB414708-500 mg
6-Fluoro-4-methylquinolin-2(1H)-one
15912-69-3
500MG
€254.60 2023-01-14
Chemenu
CM239603-1g
6-Fluoro-4-methylquinolin-2(1H)-one
15912-69-3 97%
1g
$296 2022-09-02

6-fluoro-4-methyl-2(1H)-Quinolinone 関連文献

6-fluoro-4-methyl-2(1H)-Quinolinoneに関する追加情報

Professional Introduction to 6-fluoro-4-methyl-2(1H)-Quinolinone (CAS No. 15912-69-3)

6-fluoro-4-methyl-2(1H)-Quinolinone, identified by its Chemical Abstracts Service (CAS) number 15912-69-3, is a heterocyclic organic compound belonging to the quinolinone class. This molecule has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. Quinolinone derivatives are well-known for their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a fluorine atom at the 6-position and a methyl group at the 4-position in 6-fluoro-4-methyl-2(1H)-Quinolinone introduces unique electronic and steric properties, which can modulate its biological interactions and enhance its efficacy.

The structural motif of 6-fluoro-4-methyl-2(1H)-Quinolinone consists of a fused benzene and pyridine ring system, with a carbonyl group at the 2-position. This core structure is highly conducive to further functionalization, making it a valuable scaffold for drug discovery programs. The fluorine substituent, in particular, is strategically positioned to influence both metabolic stability and binding affinity to biological targets. Recent advances in computational chemistry have enabled the precise modeling of such molecules, allowing researchers to predict their interactions with proteins and enzymes with high accuracy.

In recent years, there has been a surge in interest regarding fluorinated quinolinones due to their improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The fluorine atom can enhance lipophilicity, leading to better cell membrane penetration, while simultaneously increasing metabolic stability by resisting oxidative degradation. This balance is critical for developing drugs that exhibit prolonged half-lives and reduced side effects. For instance, studies have demonstrated that fluorinated analogs of quinolinones often exhibit higher binding affinities to target enzymes, such as kinases and proteases, which are key players in various disease pathways.

One of the most compelling areas of research involving 6-fluoro-4-methyl-2(1H)-Quinolinone is its potential as an antitumor agent. Quinolinone derivatives have been extensively studied for their ability to inhibit the activity of tyrosine kinases, which are overexpressed in many cancer cells. The methyl group at the 4-position in 6-fluoro-4-methyl-2(1H)-Quinolinone may serve as a crucial pharmacophore for binding to the ATP-binding pocket of these kinases. Preliminary in vitro studies have shown promising results, with this compound exhibiting inhibitory effects on several cancer cell lines at submicromolar concentrations. These findings align with broader trends in oncology research, where targeted inhibition of aberrant signaling pathways is a cornerstone therapeutic strategy.

The role of fluorinated heterocycles in medicinal chemistry cannot be overstated. The introduction of fluorine into molecular structures has been shown to alter multiple pharmacokinetic parameters, including solubility, permeability, and bioavailability. In the context of 6-fluoro-4-methyl-2(1H)-Quinolinone, these properties are particularly relevant for designing orally bioavailable drugs that can reach their targets efficiently. Advanced techniques such as high-throughput screening (HTS) and structure-activity relationship (SAR) studies have been employed to optimize derivatives like this one for improved therapeutic outcomes.

Furthermore, the synthesis of 6-fluoro-4-methyl-2(1H)-Quinolinone presents an interesting challenge from a chemical perspective. The presence of both fluorine and methyl groups necessitates careful consideration during synthetic planning to ensure regioselectivity and yield optimization. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have made it possible to construct complex quinolinone derivatives with high precision. These advancements not only facilitate the production of 6-fluoro-4-methyl-2(1H)-Quinolinone but also open doors for further derivatization efforts aimed at enhancing its biological profile.

The potential applications of 6-fluoro-4-methyl-2(1H)-Quinolinone extend beyond oncology. Emerging research suggests that this compound may also possess antimicrobial properties, particularly against drug-resistant strains of bacteria. The quinolinone scaffold is known to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. In light of growing concerns about antibiotic resistance, compounds like 6-fluoro-4-methyl-2(1H)-Quinolinone could serve as valuable candidates for developing novel antibiotics or antiseptics.

From a computational biology standpoint, virtual screening techniques have been instrumental in identifying promising candidates like 6-fluoro-4-methyl-2(1H)-Quinolinone for further experimental validation. By leveraging large databases of known bioactive molecules and employing machine learning algorithms, researchers can predict the binding modes and affinities of new compounds with remarkable accuracy. This approach has significantly accelerated drug discovery pipelines over recent decades and continues to be refined with each passing year.

The industrial production of 6-fluoro-4-methyl-2(1H)-Quinolinone also benefits from modern process chemistry innovations. Continuous flow reactors and green chemistry principles have been adopted by many pharmaceutical companies to improve scalability while minimizing environmental impact. These sustainable practices ensure that high-purity batches of this compound can be produced efficiently for both research purposes and potential commercialization.

In conclusion,6-fluoro-4-methyl-2(1H)-Quinolinone (CAS No. 15912-69-3) represents a fascinating example of how structural modifications can enhance biological activity and pharmacokinetic properties. Its unique combination of substituents makes it a compelling scaffold for further exploration in drug discovery programs across multiple therapeutic areas—including oncology,fluorinated heterocycles, antimicrobial agents,and more*. As research continues to uncover new applications for this compound,its significance in modern medicinal chemistry is bound only by our capacity for innovation.

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Amadis Chemical Company Limited
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